
4-吡啶基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2 It consists of a benzonitrile moiety substituted with a pyridine ring at the 4-position
科学研究应用
2-(Pyridin-4-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including ligands for coordination chemistry.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiepileptic drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
作用机制
Target of Action
The primary targets of 2-(Pyridin-4-yl)benzonitrile are metal (II) complexes . These complexes are formulated as M2L2(SO4)2(H2O)6·H2O, where M represents different metal (II) ions . The ligand acts as a μ2-bridge linking two metal (II) centers .
Mode of Action
2-(Pyridin-4-yl)benzonitrile interacts with its targets by forming one-dimensional chains, in which the ligand acts as a μ2-bridge linking two metal (II) centers . Different chains are connected by strong H bonds and π–π stacking interactions into a three-dimensional supramolecular architecture .
Biochemical Pathways
The compound is involved in the hydrogen evolution reaction (HER) from water . Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water .
Result of Action
The result of the compound’s action is the electrocatalysis of the hydrogen evolution reaction from water . The Co complex 2 shows better electrocatalytic activity .
Action Environment
The action of 2-(Pyridin-4-yl)benzonitrile is influenced by environmental factors such as temperature and pressure. For instance, the graphene cannot catalyze the HER; however, the complex 1/graphene composite shows similar electrocatalytic activity to complex 1 .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-4-yl)benzonitrile involves the cross-coupling reaction of 4-bromopyridine with benzonitrile using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.
Another approach involves the direct cyanation of 4-pyridylboronic acid with benzonitrile in the presence of a copper catalyst. This method offers a straightforward route to the desired product with high yield.
Industrial Production Methods
Industrial production of 2-(Pyridin-4-yl)benzonitrile may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 2-position.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.
Uniqueness
2-(Pyridin-4-yl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it a valuable scaffold in drug design and materials science.
属性
IUPAC Name |
2-pyridin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNCNJQHCKPAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
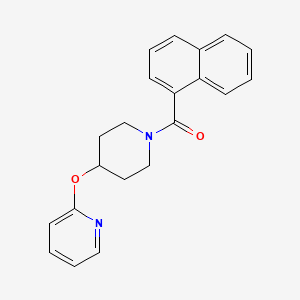
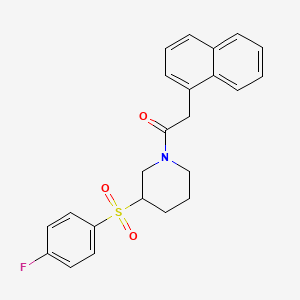
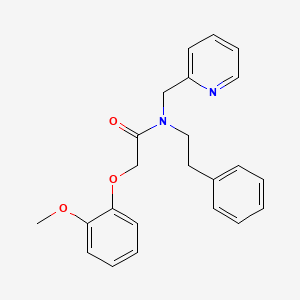
![1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B2468386.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2468387.png)
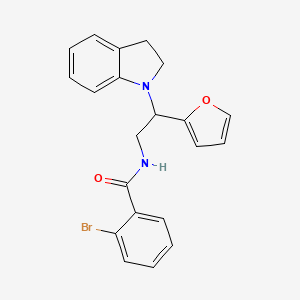
![N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2468390.png)
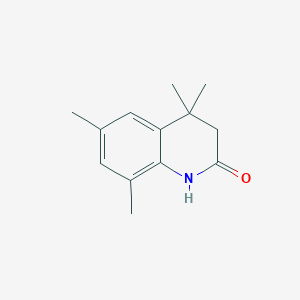
![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2468396.png)
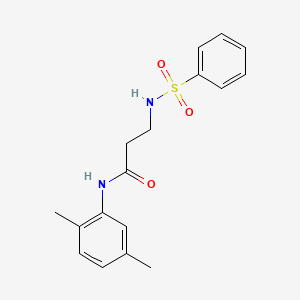
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)
![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)
